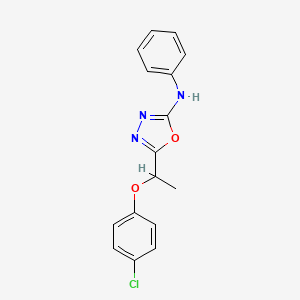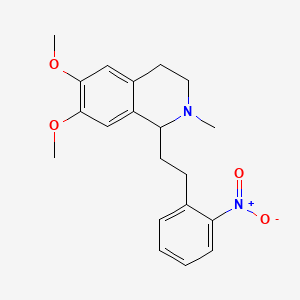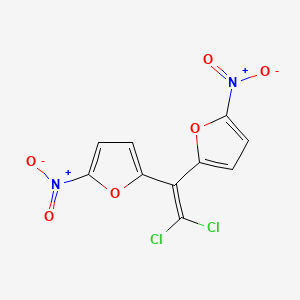![molecular formula C17H24N2O2 B12911441 Hexanamide, N-[2-(5-methoxy-1H-indol-3-yl)ethyl]- CAS No. 63844-89-3](/img/structure/B12911441.png)
Hexanamide, N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-(5-Methoxy-1H-indol-3-yl)ethyl)hexanamide is an indole derivative known for its diverse biological activities. This compound is structurally related to melatonin, a hormone that regulates sleep-wake cycles. The indole moiety in its structure is a significant feature, contributing to its wide range of applications in various scientific fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(5-Methoxy-1H-indol-3-yl)ethyl)hexanamide typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of 5-methoxyindole, which is then reacted with ethyl bromoacetate to form an ester intermediate.
Formation of the Amide: The ester intermediate is then converted to the corresponding amide by reacting with hexanoyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing automated reactors and continuous flow systems to enhance efficiency and yield. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the production of high-purity compounds suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
N-(2-(5-Methoxy-1H-indol-3-yl)ethyl)hexanamide undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxidized derivatives, which may exhibit different biological activities.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often use reagents like halogens or nitro compounds under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the indole ring .
Scientific Research Applications
N-(2-(5-Methoxy-1H-indol-3-yl)ethyl)hexanamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is studied for its potential effects on biological systems, including its role in regulating circadian rhythms and its antioxidant properties.
Medicine: Research explores its potential therapeutic applications, such as in the treatment of sleep disorders, cancer, and neurodegenerative diseases.
Mechanism of Action
The mechanism of action of N-(2-(5-Methoxy-1H-indol-3-yl)ethyl)hexanamide involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound interacts with melatonin receptors, influencing sleep-wake cycles and other physiological processes.
Pathways Involved: It modulates the activity of signaling pathways related to oxidative stress, inflammation, and apoptosis, contributing to its diverse biological effects.
Comparison with Similar Compounds
Similar Compounds
Melatonin: Structurally similar, with a well-known role in regulating sleep-wake cycles.
5-Methoxy-N,N-Dimethyltryptamine (5-MeO-DMT): Another indole derivative with psychoactive properties.
N-Acetyl-5-methoxytryptamine: Similar in structure and function, often used in sleep-related studies.
Uniqueness
N-(2-(5-Methoxy-1H-indol-3-yl)ethyl)hexanamide is unique due to its specific structural modifications, which confer distinct biological activities and potential therapeutic applications. Its ability to interact with multiple molecular targets and modulate various signaling pathways sets it apart from other similar compounds .
Properties
CAS No. |
63844-89-3 |
|---|---|
Molecular Formula |
C17H24N2O2 |
Molecular Weight |
288.4 g/mol |
IUPAC Name |
N-[2-(5-methoxy-1H-indol-3-yl)ethyl]hexanamide |
InChI |
InChI=1S/C17H24N2O2/c1-3-4-5-6-17(20)18-10-9-13-12-19-16-8-7-14(21-2)11-15(13)16/h7-8,11-12,19H,3-6,9-10H2,1-2H3,(H,18,20) |
InChI Key |
UQVBBCGFPNPSGR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(=O)NCCC1=CNC2=C1C=C(C=C2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


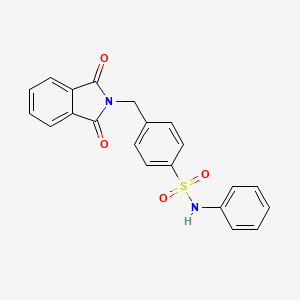
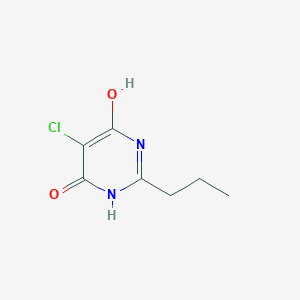
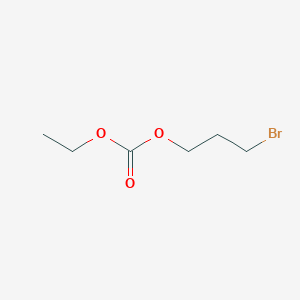
![N-Methyl-3-(3-(trifluoromethyl)phenyl)imidazo[1,2-a]pyrazin-8-amine](/img/structure/B12911378.png)
![2-[(5-Chloro-2-methyl-1H-indol-3-yl)sulfanyl]ethan-1-amine](/img/structure/B12911380.png)
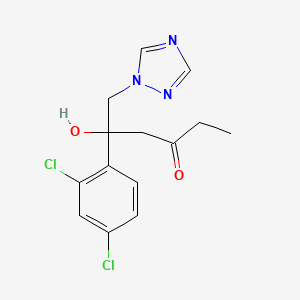
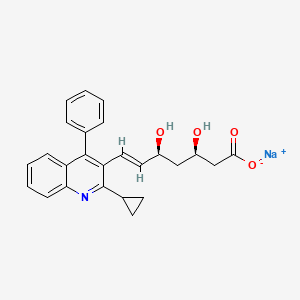

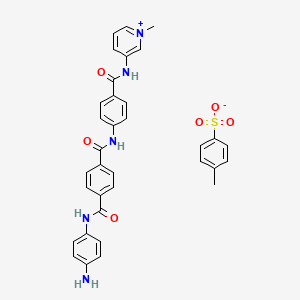
![2-{[5-Methyl-6-(methylsulfanyl)pyridazin-3-yl]amino}ethan-1-ol](/img/structure/B12911400.png)

